molecular formula C31H43N3O9 B1443215 Fmoc-nh-dpeg(4)-nhnh-boc CAS No. 1263044-77-4

Fmoc-nh-dpeg(4)-nhnh-boc

Cat. No. B1443215
CAS RN: 1263044-77-4
M. Wt: 601.7 g/mol
InChI Key: KELNADFIEGTPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-nh-dpeg(4)-nhnh-boc is an organic compound commonly used in the synthesis of peptides and proteins. It is an amino acid-based reagent that can be used in the solid-phase synthesis of peptides and proteins. It is a derivative of the amino acid N-tert-butoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) and contains a carboxyl protecting group (Boc) at the N-terminus, as well as a 4-carbon spacer (dipeptide) between the Fmoc-Phe-OH and the Boc group. The this compound reagent is a versatile tool for the synthesis of peptides and proteins, and is widely used in the pharmaceutical, biotechnology, and research industries.

Scientific Research Applications

Amine-Terminated Monolayers on Carbon

A study by Lee et al. (2015) detailed the preparation and characterization of amine-terminated monolayers on glassy carbon and pyrolyzed photoresist film using Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups for protection-deprotection strategies. This work demonstrated the effectiveness of using Fmoc and Boc groups in creating functionalized surfaces for further chemical modifications, highlighting their utility in surface chemistry and material science applications (Lee, Leroux, Hapiot, & Downard, 2015).

Synthesis of Constrained Amino Acids

Santagada et al. (2001) synthesized Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH (GTIC), a conformationally constrained amino acid, demonstrating its potential for biological activity applications. This research underscores the role of Fmoc and Boc in the synthesis of specialized amino acids for peptide-based therapeutics (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).

Advancements in Peptide Synthesis

Rovero, Quartara, and Fabbri (2009) compared the Boc and Fmoc methods in the solid-phase synthesis of neurokinin A antagonists, finding that the Fmoc strategy provided superior results in terms of yield and purity for peptides containing hydrophobic amino acids. This study contributes to the optimization of peptide synthesis protocols, particularly for challenging sequences (Rovero, Quartara, & Fabbri, 2009).

Hydrogelation and Self-Assembly of Fmoc-tripeptides

Cheng et al. (2010) investigated the hydrogelation and self-assembly properties of Fmoc-tripeptides, revealing significant differences in gel properties based on peptide sequence. This research illustrates the potential of Fmoc-protected peptides in creating hydrogels with varied mechanical and structural properties for biomedical applications (Cheng, Castelletto, Moulton, Newby, & Hamley, 2010).

Mechanism of Action

    Target of Action

    The compound “Fmoc-nh-dpeg(4)-nhnh-boc” seems to be related to the family of Fmoc-NH-PEG compounds . These compounds are often used as linkers in the synthesis of antibody-drug conjugates (ADCs) . The primary targets would be the specific antibodies to which these compounds are attached.

    Mode of Action

    As a linker in ADCs, “this compound” would likely facilitate the attachment of a cytotoxic drug to an antibody . The resulting ADC can then deliver the drug specifically to cells expressing the target antigen, recognized by the antibody.

properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELNADFIEGTPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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